4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Description
Properties
Molecular Formula |
C12H12N6O |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-imino-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H12N6O/c1-19-9-4-2-3-8(5-9)18-12-10(6-16-18)11(13)17(14)7-15-12/h2-7,13H,14H2,1H3 |
InChI Key |
CLOHWYAOTVGCID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
The synthesis begins with the formation of the pyrazole ring. Source outlines a method where 3-methoxyphenylhydrazine reacts with ethyl cyanoacetate in ethanol under acidic conditions to yield 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile. Key parameters include:
-
Reagents : 3-Methoxyphenylhydrazine, ethyl cyanoacetate, acetic acid.
-
Conditions : Reflux at 80°C for 6 hours.
Characterization :
Hydrolysis to 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
Partial hydrolysis of the nitrile group is achieved using alcoholic NaOH (source):
-
Reagents : NaOH (2M), ethanol.
-
Conditions : Stirring at 25°C for 4 hours.
-
Yield : 85–90%.
Characterization :
Cyclization to 1-(3-Methoxyphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
Fusion with urea at 180°C for 2 hours forms the pyrimidine ring (source):
-
Reagents : Urea, no solvent.
-
Yield : 70–75%.
Characterization :
Chlorination to 4,6-Dichloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Chlorination using POCl₃ and PCl₃ (source):
-
Reagents : POCl₃ (5 eq), PCl₃ (catalytic), trimethylamine (TMA).
-
Conditions : Reflux at 110°C for 8 hours.
-
Yield : 80–85%.
Characterization :
Hydrazinolysis to 4-Hydrazinyl-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reaction with hydrazine hydrate introduces the imino group (source):
-
Reagents : Hydrazine hydrate (4 eq), ethanol.
-
Conditions : Reflux for 6 hours.
-
Yield : 65–70%.
Characterization :
Final Functionalization to this compound
Condensation with ammonium acetate under acidic conditions (source):
-
Reagents : NH₄OAc, glacial acetic acid.
-
Conditions : Reflux for 12 hours.
-
Yield : 60–65%.
Characterization :
-
¹³C NMR (DMSO-d₆) : δ 55.2 (OCH₃), 115.6–154.8 (aromatic carbons), 162.4 (C=N).
-
MS (EI) : m/z 324 [M+H]⁺.
Alternative Synthetic Routes
One-Flask Vilsmeier-Haack Amidination
Source describes a one-pot method using PBr₃ and hexamethyldisilazane (HMDS) for pyrazolo[3,4-d]pyrimidines:
-
Reagents : 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, DMF, PBr₃, HMDS.
-
Conditions : 120°C for 24 hours.
-
Yield : 50–55% (estimated for target compound).
Analytical and Spectroscopic Validation
Table 1: Comparative Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 2215 (C≡N), 3350 (NH₂) | 3.78 (s, OCH₃), 6.92–7.70 (m, Ar-H) | 229 [M+H]⁺ |
| 4,6-Dichloro intermediate | 760 (C-Cl) | 3.80 (s, OCH₃), 7.15–8.25 (m, Ar-H) | 315 [M+H]⁺ |
| Final product | 3270 (NH), 1605 (C=N) | 3.79 (s, OCH₃), 7.10–8.30 (m, Ar-H) | 324 [M+H]⁺ |
Optimization Challenges and Side Reactions
-
Chlorination Efficiency : Excess POCl₃ (>5 eq) risks over-chlorination, necessitating precise stoichiometry.
-
Hydrazine Purity : Hydrazine hydrate with <99% purity leads to incomplete imino group formation.
-
Cyclization Byproducts : Fusion temperatures >180°C promote decomposition, reducing yields by 15–20% .
Chemical Reactions Analysis
Types of Reactions
4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound under discussion has been shown to exhibit significant anticancer properties through various mechanisms:
- EGFR Inhibition : Research indicates that compounds similar to 4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). For instance, a related compound demonstrated an IC50 value of 0.3 µM against EGFR, effectively inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cells .
- Mechanism of Action : Molecular docking studies have elucidated the binding interactions of these compounds with target proteins, suggesting that structural modifications can enhance their selectivity and potency against cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied:
- Bactericidal Activity : Compounds in this class have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against certain strains, outperforming standard antibiotics such as Amikacin .
- Biofilm Inhibition : Recent findings suggest that these compounds can also inhibit biofilm formation and quorum sensing in bacteria, indicating their potential utility in treating chronic infections associated with biofilms .
Other Therapeutic Applications
Beyond cancer and antimicrobial activity, pyrazolo[3,4-d]pyrimidine derivatives are being explored for other therapeutic uses:
- Anti-inflammatory Effects : Some studies suggest that modifications to the pyrazolo structure could lead to compounds with anti-inflammatory properties, potentially useful in treating conditions like chronic obstructive pulmonary disease (COPD) .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and other biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents at positions 1, 3, 4, and 6, which modulate electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron Effects : The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (e.g., ) or chloro (e.g., ), which may alter binding affinity to biological targets.
- Functional Groups: Urea derivatives () enhance hydrogen-bonding capacity, correlating with improved anticancer activity compared to the parent imino scaffold.
Biological Activity
4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, a study evaluated various analogs against different cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity. Notably, compounds similar to this compound showed IC50 values in the range of against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Key Enzymes : Compounds have been identified as dual inhibitors of EGFR and VEGFR2, which are critical pathways in cancer progression. For example, one derivative demonstrated IC50 values of against EGFR and against VEGFR2 .
- Induction of Apoptosis : The tested compounds led to significant apoptosis in cancer cells by disrupting the cell cycle and inducing DNA fragmentation. Specifically, treatment with these compounds resulted in a notable increase in cells at the pre-G1 phase (from 1.79% to 36.06%) .
Comparative Biological Activity
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives reveals their diverse biological profiles:
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| 5i | 0.3 | EGFR | Dual inhibitor |
| 5i | 7.60 | VEGFR2 | Dual inhibitor |
| 9e | Moderate | VGFR-2 | Selective inhibitor |
| 5b | Strong | Topo-II | Selective inhibitor |
These results indicate that modifications to the core structure can significantly influence the biological activity and selectivity of the compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- MCF-7 Cell Line Study : In vitro studies on MCF-7 cells demonstrated that treatment with specific derivatives led to reduced cell viability and induced apoptosis through cell cycle arrest at the G1/S phase .
- In Vivo Models : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls, supporting their potential use in cancer therapy .
Q & A
Q. What are the common synthetic routes for 4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine?
The synthesis typically involves multi-step protocols starting from pyrazole or pyrimidine precursors. Key steps include:
- Condensation reactions : Reacting 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitriles with trimethyl orthoformate to form imidate intermediates, followed by cyclization with ammonia to generate the pyrazolo[3,4-d]pyrimidine core .
- Cyclization under solvent-free conditions : Using barbituric acids, aldehydes, and 1H-pyrazol-5-amines in a one-pot method to assemble fused pyrazolopyrimidine derivatives .
- Ultrasound-assisted synthesis : Accelerating reactions in aqueous media to improve yield and reduce reaction time, as demonstrated in spiro[indoline-pyrazolo[3,4-b]pyridine] syntheses .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolving bond lengths, angles, and regiochemistry (e.g., triclinic crystal systems with mean C–C bond lengths of 0.002 Å) .
- Spectroscopic techniques :
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antitubercular screening : Testing against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays (MIC values reported in µg/mL) .
- Anticancer activity : Assessing cytotoxicity via MTT assays on human cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Evaluating binding to targets like human carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydrase assays .
Q. What are the key considerations in handling and storing this compound?
Q. How do substituents on the pyrazolo[3,4-d]pyrimidine core influence its reactivity?
- Electron-donating groups (e.g., 3-methoxyphenyl) enhance nucleophilic substitution at the 4-position.
- Halogen substituents (e.g., Cl, F) improve stability and bioactivity by modulating electronic effects and lipophilicity .
- Amino groups at the 5-position facilitate derivatization via coupling reactions (e.g., amide formation with EDCl/DMAP) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of derivatives?
- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates to identify low-energy pathways .
- Machine learning : Training models on reaction databases to predict optimal solvents, catalysts, and temperatures (e.g., ethanol reflux at 78°C for 10 hours) .
- Regioselectivity analysis : Molecular docking and electrostatic potential maps guide substituent placement for target binding .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Standardized assay protocols : Align testing conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-response validation : Repeat experiments with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
- Structural analogs : Synthesize and test derivatives with controlled substituent variations to isolate structure-activity relationships (SAR) .
Q. How do crystallographic studies inform SAR for this compound?
- Hydrogen bonding networks : X-ray data reveal interactions between the imino group and target proteins (e.g., hCA II active site), guiding pharmacophore design .
- Conformational analysis : Crystal packing shows preferred rotameric states (e.g., methoxyphenyl orientation), which correlate with bioactivity .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Reactor design : Transitioning from batch to flow reactors to manage exothermic cyclization steps .
- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
- Catalyst recovery : Immobilize homogeneous catalysts (e.g., Pd/C) to reduce metal contamination .
Q. How do solvent and catalyst choices affect regioselectivity in derivatization?
- Polar aprotic solvents (DMF, DMSO): Favor SNAr reactions at electron-deficient pyrimidine positions .
- Lewis acids (e.g., ZnCl₂): Direct electrophilic substitution to the 3-position of the pyrazole ring .
- Microwave irradiation : Enhances regioselectivity in heterocyclic couplings by reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
